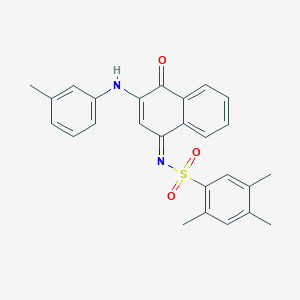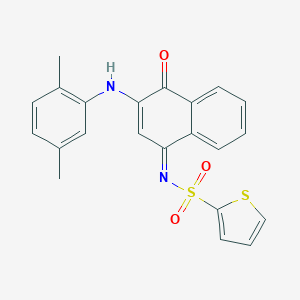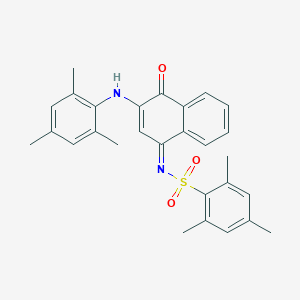![molecular formula C18H19NO6S B281396 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281396.png)
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, also known as E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes.
Wirkmechanismus
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, thereby blocking the enzyme's activity. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a broad-spectrum inhibitor of cysteine proteases, including cathepsin B, H, L, and S.
Biochemical and Physiological Effects:
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of cathepsin B. It has also been shown to inhibit autophagy by blocking the activity of cathepsin L. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to reduce inflammation in various animal models by inhibiting the activity of cathepsin S. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to have antiviral activity by inhibiting the activity of cathepsin L, which is required for viral entry into host cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a potent and specific inhibitor of cysteine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes. However, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is not cell-permeable, which limits its use in cell-based assays. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is irreversibly bound to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition.
Zukünftige Richtungen
There are several future directions for research on 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. One area of research is the development of cell-permeable analogs of 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, which would allow for its use in cell-based assays. Another area of research is the development of more specific inhibitors of individual cysteine proteases, which would allow for a more precise study of their roles in biological processes. Finally, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in treating cancer and other diseases.
Synthesemethoden
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate can be synthesized by reacting 4-nitrophenyl acetate with 4-ethoxyaniline in the presence of sodium ethoxide. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. Finally, acetylation of the amino group with acetic anhydride yields 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been used to study the role of cysteine proteases in apoptosis, autophagy, inflammation, and cancer. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has also been used to study the role of cysteine proteases in various diseases such as Alzheimer's disease, Parkinson's disease, and viral infections.
Eigenschaften
Molekularformel |
C18H19NO6S |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[4-[acetyl-(4-ethoxyphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C18H19NO6S/c1-4-24-16-9-11-18(12-10-16)26(22,23)19(13(2)20)15-5-7-17(8-6-15)25-14(3)21/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
AUPQFJWSHBNRHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)



![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)


![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)